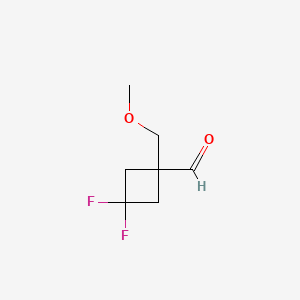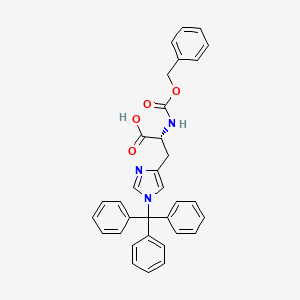
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C7H10F2O2 It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methoxymethyl groups, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluorinating agents and methoxymethylating reagents. One common method includes the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(methoxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and bioavailability. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride
- 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
Uniqueness
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is unique due to the combination of its difluoromethyl and methoxymethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O2/c1-11-5-6(4-10)2-7(8,9)3-6/h4H,2-3,5H2,1H3 |
Clave InChI |
IMUQYUSBJTVCSG-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CC(C1)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)



![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)



![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)

![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
